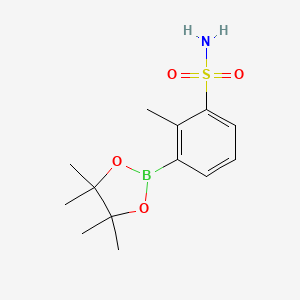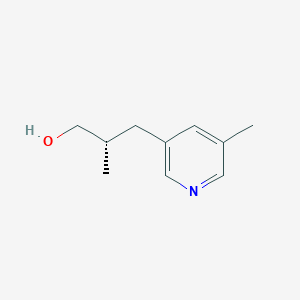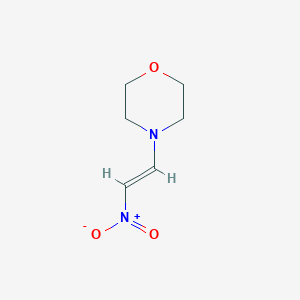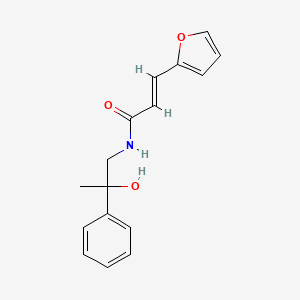![molecular formula C9H6F4O2 B2646969 1-[2-fluoro-6-(trifluoromethoxy)phenyl]ethan-1-one CAS No. 1803739-45-8](/img/structure/B2646969.png)
1-[2-fluoro-6-(trifluoromethoxy)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[2-fluoro-6-(trifluoromethoxy)phenyl]ethan-1-one is a useful research compound. Its molecular formula is C9H6F4O2 and its molecular weight is 222.139. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of NK(1) Receptor Antagonist
- An efficient synthesis of the NK(1) receptor antagonist Aprepitant involves the use of a direct condensation process, featuring a unique and highly stereoselective one-pot process to produce the desired alpha-(fluorophenyl)morpholine derivative (Brands et al., 2003).
Development of Fluorinating Agents
- The study of substituted and thermally stable phenylsulfur trifluorides, particularly 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, showcases their use as crystalline solids in various fluorination reactions, including conversions of non-enolizable carbonyls to CF(2) groups (Umemoto et al., 2010).
Catalytic Fluoromethylation
- Research on photoredox-catalyzed fluoromethylation of carbon-carbon multiple bonds reveals the importance of trifluoromethyl (CF3) and difluoromethyl (CF2H) groups, particularly in pharmaceuticals and agrochemicals. This includes the study of catalytic and selective radical fluoromethylation under mild conditions (Koike & Akita, 2016).
Electrophilic Trifluoromethylthiolation Reagents
- The use of diazo-triflone as an effective electrophilic trifluoromethylthiolation reagent under copper catalysis, transforming various compounds into trifluoromethylthio compounds, demonstrates its utility in chemical synthesis (Huang et al., 2016).
Synthesis of Fluorotetraphenylbismuth
- The synthesis and characterization of fluorotetraphenylbismuth, a new reagent for efficient alpha-phenylation of carbonyl compounds, highlights its potential in organic synthesis, particularly in the selective alpha-alkenylation of carbonyl compounds (Ooi, Goto & Maruoka, 2003).
Organometallic Fluorine Chemistry
- Studies on the organometallic fluorine chemistry of palladium and rhodium emphasize the development of new methods for the selective introduction of fluorine into aromatic rings, crucial for the synthesis of selectively fluorinated organic compounds used in pharmaceuticals and agrochemicals (Grushin, 2010).
Properties
IUPAC Name |
1-[2-fluoro-6-(trifluoromethoxy)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c1-5(14)8-6(10)3-2-4-7(8)15-9(11,12)13/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURBCQJFEIKLNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1F)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803739-45-8 |
Source


|
| Record name | 1-[2-fluoro-6-(trifluoromethoxy)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1-benzylpiperidin-4-yl)methyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2646886.png)
![1H-Benzo[d]imidazol-6-amine dihydrochloride](/img/structure/B2646887.png)

![1-(4-Ethoxyphenyl)-3-[4-(4-iodophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B2646889.png)
![3-(4-Bromophenyl)-6-methylene-5,6-dihydrothiazolo[2,3-c][1,2,4]triazole](/img/structure/B2646891.png)

![2-(6-acetamidopyridin-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2646896.png)


![(E)-3-[5-chloro-1-[(2-chlorophenyl)methyl]-3-methylpyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide](/img/structure/B2646903.png)
![2-[Hydroxy(pyridin-3-yl)methyl]prop-2-enenitrile](/img/structure/B2646904.png)



